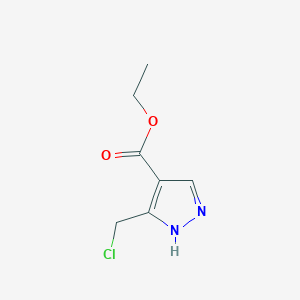
2,6-Dichloro-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It has a molecular weight of 189.04 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-methylbenzaldehyde consists of a benzene ring with two chlorine atoms and one methyl group attached to it . The InChI code for this compound is 1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-methylbenzaldehyde include a boiling point of 267.8±35.0 °C and a density of 1.338±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Cascade Reactions for Methylbenzaldehydes Production
One significant application involves the production of methylbenzaldehydes through cascade reactions. Specifically, 2- and 4-Methylbenzaldehyde, precursors for phthalic anhydride and terephthalic acid, are formed from ethanol on hydroxyapatite catalysts. This method demonstrates a pathway for converting bioethanol to valuable chemicals, showcasing the potential of 2,6-Dichloro-4-methylbenzaldehyde derivatives in catalytic processes and chemical synthesis (Moteki, Rowley, & Flaherty, 2016).
Copper-Catalyzed Oxidation in Water
Another research area explores the copper-catalyzed oxidation of benzyl alcohols to aldehydes in water, achieving high yields up to 94%. This process is noted for its wide substrate scope, high functional group tolerance, and environmental friendliness, as it occurs in water at room temperature without organic solvents. This application is crucial for sustainable chemistry and industrial processes, highlighting the versatility of methylbenzaldehyde compounds, including 2,6-Dichloro-4-methylbenzaldehyde, in green chemistry (Wu et al., 2016).
Synthesis of Schiff Bases and Zinc Complexes
The synthesis of Schiff bases from 2-acetamidobenzaldehyde and various benzothiazoles, leading to the creation of zinc complexes, represents a fascinating application in the realm of coordination chemistry. These complexes, with diverse anionic types, have been examined for their antibacterial properties, demonstrating the role of 2,6-Dichloro-4-methylbenzaldehyde derivatives in medicinal chemistry and the development of new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
Photostability and Chemical Reduction
Research into the photostability of o-benzoquinones, derived from the reduction of substituted benzaldehydes, sheds light on the structural modifications that enhance photostability. This work is crucial for understanding the chemical behavior of benzaldehyde derivatives under light exposure, with implications for their storage, handling, and application in various industrial and research settings (Arsenyev et al., 2016).
Environmental and Material Science Applications
Lastly, the use of benzaldehyde derivatives, including 2,6-Dichloro-4-methylbenzaldehyde, in the synthesis of microporous materials for carbon dioxide adsorption highlights their importance in environmental science and materials engineering. These materials demonstrate enhanced CO2 adsorption capacities and selectivities, offering promising solutions for CO2 capture and storage technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
2,6-Dichloro-4-methylbenzaldehyde is classified as a hazardous substance. It may cause serious eye damage, respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Wirkmechanismus
Target of Action
Benzaldehydes, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides, such as 2,6-dichloro-4-methylbenzaldehyde, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.92 (iLOGP), which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-methylbenzaldehyde. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXQAPPAREFQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)






